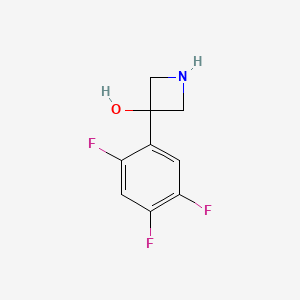

3-(2,4,5-Trifluorophenyl)azetidin-3-ol

Description

Historical Context and Evolution of Azetidine (B1206935) Scaffolds in Drug Discovery

The journey of azetidine derivatives in medicinal chemistry has been one of gradual but steady ascendance. Initially, the inherent ring strain of this four-membered heterocycle presented synthetic challenges, which limited its exploration compared to more conventional five- and six-membered rings. medwinpublishers.comrsc.org However, the recognition of the unique conformational constraints and physicochemical properties imparted by the azetidine scaffold has led to a surge in interest. nih.gov Early investigations into azetidine-containing compounds were often centered around their role as mimics of natural amino acids, such as L-azetidine-2-carboxylic acid, a proline antagonist. medwinpublishers.com

Over the past few decades, advancements in synthetic methodologies have made functionalized azetidines more accessible, paving the way for their incorporation into a diverse array of bioactive molecules. rsc.orgnih.gov This has led to the discovery of azetidine-containing compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties. medwinpublishers.comnih.gov The evolution of azetidine scaffolds in drug discovery has been marked by a shift from their use as simple proline bioisosteres to their application as versatile platforms for creating novel three-dimensional chemical entities with improved drug-like properties.

Architectural Significance of Four-Membered Heterocycles in Bioactive Molecules

Four-membered heterocyclic compounds, such as azetidines, are valuable building blocks in medicinal chemistry due to their unique structural and electronic features. The inherent ring strain of these systems not only influences their reactivity but also imparts a degree of conformational rigidity that can be advantageous for molecular recognition by biological targets. rsc.org This rigidity can lead to a more defined orientation of substituents, which can enhance binding affinity and selectivity.

The compact and three-dimensional nature of the azetidine ring allows it to serve as a non-classical bioisostere for other common functionalities in drug molecules. For instance, the azetidine motif has been successfully employed as a bioisosteric replacement for phenyl rings, piperidines, and other cyclic systems. researchgate.netnih.gov This substitution can lead to improvements in physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of orally bioavailable drugs. researchgate.net The polar nature of the nitrogen atom within the azetidine ring can also facilitate favorable interactions with biological targets through hydrogen bonding.

Strategic Incorporation of Fluorine into Pharmaceutical Scaffolds

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the properties of a molecule. researchgate.net

One of the primary benefits of fluorination is the improvement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of a drug.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, which can in turn influence its binding affinity for a target protein. Fluorine substitution can also modulate the pKa of nearby functional groups, which can affect a drug's absorption, distribution, and excretion. The introduction of fluorine can also impact the lipophilicity of a compound, which is a critical parameter for its ability to cross cell membranes. researchgate.net

Research Rationale for Investigating 3-(2,4,5-Trifluorophenyl)azetidin-3-ol within Azetidine Medicinal Chemistry

The specific chemical architecture of this compound presents a compelling rationale for its investigation in medicinal chemistry. This molecule synergistically combines the advantageous features of the azetidine scaffold with the strategic benefits of trifluorophenyl substitution.

The 3-aryl-3-ol substitution pattern on the azetidine ring provides a rigid scaffold that projects the trifluorophenyl group and the hydroxyl group in a well-defined three-dimensional orientation. This tertiary alcohol motif can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with a biological target. The aryl group at the 3-position is a common feature in bioactive azetidines, and its electronic and steric properties can be fine-tuned to optimize target engagement. nih.gov

The incorporation of a 2,4,5-trifluorophenyl group is a deliberate design element aimed at enhancing the drug-like properties of the molecule. The trifluoro substitution pattern can significantly impact the electronic nature of the phenyl ring, influencing its interaction with target residues. Moreover, the fluorine atoms can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability of the compound. This strategic fluorination can also modulate the lipophilicity and permeability of the molecule, which are critical for its pharmacokinetic profile.

In essence, the investigation of this compound is driven by the hypothesis that the unique combination of a conformationally constrained azetidin-3-ol (B1332694) core with a metabolically stabilized and electronically modulated trifluorophenyl moiety will result in a novel chemical entity with potentially superior pharmacological properties. This molecule serves as a valuable probe for exploring new chemical space and developing next-generation therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

3-(2,4,5-trifluorophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H8F3NO/c10-6-2-8(12)7(11)1-5(6)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |

InChI Key |

CWYYFVQZAQAWFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC(=C(C=C2F)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,4,5 Trifluorophenyl Azetidin 3 Ol and Analogous Azetidinols

Foundational Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the azetidine core necessitates specific synthetic methods for its efficient construction. Two primary strategies, cycloaddition reactions and intramolecular cyclizations, have been fundamental in accessing this heterocyclic scaffold. rsc.orgmagtech.com.cn

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, offer a direct route to the azetidine framework by combining two unsaturated components.

One of the most well-established methods is the Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net This β-lactam can then be reduced to the corresponding azetidine. The reaction typically proceeds through a zwitterionic intermediate, followed by electrocyclization. mdpi.com For the synthesis of a 3-aryl-3-hydroxyazetidine precursor, a substituted ketene and an appropriately protected imine would be required.

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine directly. chemrxiv.orgrsc.org This method is advantageous as it can provide highly functionalized azetidines in a single step. rsc.org The reaction is often initiated by UV light, which excites the imine to a reactive state that then undergoes cycloaddition with the alkene. rsc.org Visible-light-mediated versions of this reaction have also been developed, offering milder reaction conditions. springernature.com

| Cycloaddition Method | Reactants | Product | Key Features |

|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Forms C-C and C-N bonds; proceeds through a zwitterionic intermediate. mdpi.com |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Photochemical reaction; directly forms the azetidine ring. rsc.org |

Intramolecular Cyclization Approaches for Azetidine Ring Formation

Intramolecular cyclization is a widely employed strategy for forming the azetidine ring, typically involving the formation of a C-N bond. A common approach is the SN2 reaction of a γ-amino halide or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group. studyx.ainih.gov For instance, the cyclization of a 3-halopropyl amine derivative is a classic example of this method. studyx.ai

Another powerful intramolecular approach is the Norrish–Yang cyclization , a photochemical reaction that involves a 1,5-hydrogen abstraction by an excited carbonyl group, followed by radical cyclization to form the azetidinol. beilstein-journals.org This method is particularly relevant for the synthesis of 3-hydroxyazetidines. The process begins with the irradiation of an α-amino ketone, which leads to the formation of a 1,4-biradical that subsequently cyclizes to the azetidinol. beilstein-journals.org

| Cyclization Method | Starting Material | Key Transformation | Product |

|---|---|---|---|

| SN2 Cyclization | γ-Amino Halide/Sulfonate | Nucleophilic attack of nitrogen on an electrophilic carbon. studyx.ai | Azetidine |

| Norrish–Yang Cyclization | α-Amino Ketone | Photochemical 1,5-hydrogen abstraction followed by radical cyclization. beilstein-journals.org | Azetidin-3-ol (B1332694) |

Development of Advanced and Stereoselective Syntheses for 3-Substituted Azetidin-3-ols

To control the stereochemistry at the C3 position and to introduce the desired aryl group, more advanced and stereoselective methods are necessary.

Chiral Auxiliaries and Asymmetric Catalysis in Azetidinol Synthesis

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of azetidines. nih.govrsc.org A chiral auxiliary, a stereogenic group temporarily attached to the substrate, directs the stereochemical outcome of a reaction. wikipedia.org For example, optically active α-methylbenzylamine can be used as a chiral auxiliary to construct the azetidine ring via intramolecular alkylation, affording enantiomerically enriched products. nih.gov Evans oxazolidinones are another class of effective chiral auxiliaries. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral ligands complexed to a metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other. birmingham.ac.ukresearchgate.net For instance, chiral cis-3-aminoazetidines have been prepared and used as ligands in asymmetric reactions, demonstrating moderate to good enantioselectivity. researchgate.net Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. researchgate.netnih.gov

Novel Reaction Pathways to 3-Arylazetidin-3-ols (e.g., Copper-Catalyzed Photoinduced Cyclization)

Recent advancements have led to novel and efficient methods for the synthesis of highly substituted azetidines. One such innovative approach is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govthe-innovation.orgresearchgate.net This method allows for the construction of the azetidine ring through a sequence of C-H activation, radical addition, and cyclization. nih.gov The reaction proceeds under mild conditions and can tolerate a wide range of functional groups, making it a versatile tool for the synthesis of complex azetidines. nih.gov The mechanism involves the generation of an α-aminoalkyl radical, which then reacts with an alkyne to form a vinyl radical. This is followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.govresearchgate.net

Introduction of Fluorine and Polyfluorinated Aryl Moieties

The incorporation of fluorine and polyfluorinated aryl groups into organic molecules can significantly impact their physicochemical and biological properties. nih.govresearchgate.net The synthesis of 3-(2,4,5-Trifluorophenyl)azetidin-3-ol requires a strategy to introduce the trifluorophenyl group.

One common method is to start with a commercially available polyfluorinated building block, such as 2,4,5-trifluorobenzaldehyde (B50696) or a related derivative. This starting material can then be elaborated into a suitable precursor for one of the azetidine ring-forming reactions described above. For example, 2,4,5-trifluorobenzaldehyde could be used to form an imine that subsequently undergoes a cycloaddition reaction.

Alternatively, the fluorinated aryl group can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, on a pre-formed azetidine scaffold bearing a suitable handle (e.g., a halide or triflate).

The introduction of fluorine onto the azetidine ring itself can be achieved through various fluorination reagents. However, for the target molecule, the fluorine atoms are on the phenyl substituent. The synthesis of 2-(trifluoromethyl)azetidines has been reported through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, demonstrating the feasibility of incorporating fluorinated groups into the azetidine core. nih.gov

Strategies for Integrating the 2,4,5-Trifluorophenyl Group

A primary strategy for the synthesis of 3-aryl-azetidin-3-ols involves the addition of an organometallic aryl reagent to a suitably protected azetidin-3-one. The most common approach utilizes a Grignard reagent, where an arylmagnesium halide reacts with the ketone functionality to form the tertiary alcohol. acs.org

For the specific synthesis of this compound, the key step would be the reaction of a 2,4,5-trifluorophenyl Grignard reagent (2,4,5-F₃C₆H₂MgBr) with a protected azetidin-3-one, such as N-Cbz-azetidin-3-one (N-carboxybenzyl-azetidin-3-one). This method has been successfully applied to a variety of aryl Grignard reagents to produce the corresponding 3-aryl-azetidin-3-ols in good yields. acs.org The N-Cbz protecting group is often favored as it is crucial for reactivity and can be subsequently removed to yield the free NH-azetidine. acs.orgnih.gov

The general reaction scheme is as follows:

Step 1: Preparation of the Grignard Reagent: 1-Bromo-2,4,5-trifluorobenzene is reacted with magnesium turnings in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to generate the 2,4,5-trifluorophenylmagnesium bromide.

Step 2: Addition to Azetidin-3-one: The prepared Grignard reagent is then added to a solution of N-Cbz-azetidin-3-one at a low temperature (e.g., 0 °C) to afford the desired product, Benzyl (B1604629) 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate, after aqueous workup.

This approach has been demonstrated to be tolerant of various substituents on the aromatic ring, including electron-donating and sterically demanding groups. acs.org

Table 1: Examples of 3-Aryl-Azetidin-3-ol Synthesis via Grignard Addition to N-Cbz-Azetidin-3-one acs.org

| Aryl Group | Grignard Reagent | Product | Yield (%) |

| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | Benzyl 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate | 92 |

| 4-(Benzyloxy)phenyl | 4-(Benzyloxy)phenylmagnesium bromide | Benzyl 3-(4-(benzyloxy)phenyl)-3-hydroxyazetidine-1-carboxylate | 85 |

| 2-Methylphenyl | o-Tolylmagnesium bromide | Benzyl 3-hydroxy-3-(o-tolyl)azetidine-1-carboxylate | 92 |

| 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxyphenylmagnesium bromide | Benzyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)azetidine-1-carboxylate | 88 |

Site-Selective Fluorination of Azetidine Scaffolds and Precursors

While the direct synthesis described above incorporates the fluorinated aryl group in one step, another important strategy in medicinal chemistry is the late-stage fluorination of existing scaffolds. Site-selective fluorination can significantly impact a molecule's properties, including metabolic stability and binding affinity.

One method for introducing fluorine into a pre-formed azetidine ring is through ring-opening nucleophilic fluorination. For example, aziridines and azetidines can undergo ring-opening with reagents like Olah's reagent (a pyridine-HF complex), which can provide β- or γ-fluorinated amino compounds, respectively. rsc.org

Another advanced strategy involves the strain-release reaction of 1-azabicyclo[1.1.0]butanes (ABBs). Treatment of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride (B1165640) can lead to the formation of 2-(trifluoromethyl)azetidin-3-ols. nih.gov This reaction proceeds through the formation of an azonium intermediate, which is then opened by a nucleophile (in this case, trifluoroacetate (B77799) or water), followed by hydrolysis to yield the azetidin-3-ol. nih.gov This method allows for the synthesis of azetidin-3-ols with a trifluoromethyl group at the C2 position, demonstrating a powerful technique for creating specifically fluorinated azetidines. nih.gov

More recently, the development of azetidine sulfonyl fluorides (ASFs) has opened new avenues for functionalization. nih.govacs.org These reagents can undergo a defluorosulfonylation reaction, generating an azetidine carbocation that can be trapped by various nucleophiles. While not a direct fluorination of the ring, this chemistry highlights the versatility of fluorine-containing reagents in the synthesis and modification of azetidine scaffolds. nih.govacs.org

Table 2: Examples of Fluorinated Azetidine Synthesis Methodologies

| Starting Material | Reagent(s) | Product Type | Reference |

| Azetidine | Olah's reagent (Pyridine-HF) | γ-Fluorinated amine | rsc.org |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | 1. Trifluoroacetic anhydride2. NaOH (aq) | 2-(Trifluoromethyl)azetidin-3-ol | nih.gov |

| N-Cbz-Azetidin-3-ol | Thiol, Oxidation, Fluorination | N-Cbz-Azetidine Sulfonyl Fluoride (ASF) | nih.govacs.org |

Application of Computational Chemistry in Synthetic Design and Optimization

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions, including the synthesis of strained heterocyclic systems like azetidines. bioquicknews.commit.edu Density Functional Theory (DFT) calculations, in particular, are widely used to investigate reaction mechanisms, transition state energies, and the electronic properties of reactants and intermediates. nih.govekb.egnih.gov

In the context of azetidine synthesis, computational models have been successfully employed to guide the development of novel synthetic methods. For instance, researchers have used computational modeling to predict the feasibility of photocatalyzed reactions for forming azetidines from alkenes and oximes. bioquicknews.commit.eduacs.org By calculating the frontier orbital energies of the reactants, these models can pre-screen potential substrates and predict which pairs will react successfully, thereby reducing the need for extensive empirical trial-and-error experimentation. mit.eduacs.org

Key factors that can be modeled to predict reaction success include: acs.org

Frontier Orbital Energies: Matching the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reacting species is crucial for efficient reaction.

Transition State Energies: The calculated energy barrier for the desired reaction must be lower than that of competing side reactions, such as dimerization.

DFT calculations have also been used to elucidate the mechanism of radical cyclizations for azetidine synthesis. For example, in the copper-catalyzed photoredox cyclization of ynamides, DFT studies showed that the desired 4-exo-dig radical cyclization is kinetically favored over the alternative 5-endo-dig pathway, explaining the observed regioselectivity. nih.gov Furthermore, in silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are used to design novel azetidin-2-one (B1220530) derivatives and evaluate their potential as therapeutic agents before synthesis is undertaken. nih.govresearchgate.netpeerscientist.com

The integration of these computational approaches allows for a more rational design of synthetic routes, optimization of reaction conditions, and the prediction of the properties of novel azetidine derivatives, accelerating the discovery of new chemical entities. bioquicknews.commit.edu

Structure Activity Relationship Sar Studies of 3 2,4,5 Trifluorophenyl Azetidin 3 Ol Derivatives

Systematic Modification of the Azetidine (B1206935) Core and its Substituents

The biological activity of azetidine derivatives is highly sensitive to the nature and placement of substituents on the four-membered ring. Modifications to the 3-aryl group, the 3-hydroxyl functionality, and the azetidine nitrogen (N-substitutions) can profoundly influence potency, selectivity, and pharmacokinetic properties.

Influence of the 3-Aryl Substituent (2,4,5-Trifluorophenyl) on Biological Activity

The 3-aryl group is a critical determinant of biological activity in many classes of compounds. The 2,4,5-trifluorophenyl moiety, in particular, is a well-established substituent in medicinal chemistry, notably featured in the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. nih.gov Its inclusion is often strategic, aiming to enhance binding affinity and modulate metabolic stability.

Key Influences of the 2,4,5-Trifluorophenyl Group:

Electronic Effects: The three fluorine atoms are strongly electron-withdrawing, which alters the electronic properties of the phenyl ring. This can influence interactions with the target protein, such as pi-stacking or cation-pi interactions. researchgate.net

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound. researchgate.net

Binding Interactions: The fluorine atoms can participate in specific interactions with the biological target, such as hydrogen bonds or multipolar interactions with carbonyl groups in the protein's active site, potentially increasing potency. nih.gov

SAR studies on related scaffolds, such as DPP-4 inhibitors, have shown that the trifluorophenyl group is often optimal for activity. nih.gov Modifications to this ring, such as removing or repositioning the fluorine atoms, or replacing them with other substituents like chlorine or methyl groups, typically lead to a decrease in inhibitory potency. This underscores the specific and crucial role of the 2,4,5-trifluoro substitution pattern for certain biological targets.

| Aryl Substituent Modification | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|

| Removal of Fluorine Atoms (e.g., Phenyl) | To assess the contribution of fluorine to binding and stability. | Likely decrease in potency and metabolic stability. |

| Repositioning of Fluorine Atoms (e.g., 3,4,5-Trifluorophenyl) | To probe the specific binding pocket topography. | Potency is highly dependent on the target; likely reduction if the 2,4,5-pattern is optimal. |

| Replacement with other Halogens (e.g., 2,4,5-Trichlorophenyl) | To evaluate the effect of halogen size and electronegativity. | Variable impact; may maintain some activity but could alter binding due to increased size. |

| Introduction of Electron-Donating Groups (e.g., Methoxy) | To reverse the electronic effect of the ring. | Likely significant decrease in potency if electron-withdrawing nature is key. |

Role of the 3-Hydroxyl Functionality in Modulating Activity

The tertiary hydroxyl group at the C3 position of the azetidine ring is a pivotal functional group that can significantly influence the compound's biological profile. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in a target's binding site.

In studies of GABA uptake inhibitors, 3-hydroxy-3-aryl azetidine derivatives have demonstrated moderate affinity for GABA transporters (GAT-1 and GAT-3), highlighting the importance of this structural motif. nih.govresearchgate.net The hydroxyl group is often essential for anchoring the molecule within the active site. Consequently, modifications to this group are a critical aspect of SAR studies.

Esterification or Etherification: Converting the hydroxyl group to an ester or ether (e.g., -OCH₃, -OAc) removes its hydrogen bond donating capability. This change often leads to a significant reduction or complete loss of activity, confirming the hydroxyl's role as a key binding element.

Removal of the Hydroxyl Group: Replacing the hydroxyl group with a hydrogen atom eliminates all hydrogen bonding potential at this position. This modification serves as a crucial control to confirm the necessity of the hydroxyl for biological recognition.

Inversion of Stereochemistry: If the C3 position is a stereocenter, the spatial orientation of the hydroxyl group is critical. One stereoisomer may fit perfectly into the binding pocket, while the other may cause steric clashes, resulting in a dramatic difference in potency.

| Modification of 3-OH Group | Effect on Hydrogen Bonding | General Impact on Biological Activity |

|---|---|---|

| Unmodified (-OH) | Acts as H-bond donor and acceptor. | Often essential for high potency. |

| Etherification (-OR) | Removes H-bond donor ability. | Typically results in a significant loss of activity. |

| Esterification (-OCOR) | Removes H-bond donor ability and adds steric bulk. | Usually leads to a dramatic decrease in potency. |

| Removal (-H) | Eliminates all H-bonding at C3. | Generally abolishes activity, confirming the group's importance. |

Impact of N-Substitutions on Activity Profiles

The nitrogen atom of the azetidine ring provides a convenient point for chemical modification. The substituent attached to this nitrogen (the N-substituent) often extends into a distinct sub-pocket of the target's binding site, and its properties can be tuned to optimize activity, selectivity, and physicochemical properties.

Studies on various azetidine-based inhibitors have demonstrated the profound impact of the N-substituent. For instance, in the development of azetidine-based DPP-4 inhibitors, large, hydrophobic amino acid groups attached to the azetidine nitrogen led to compounds with potent, sub-micromolar activity. nih.gov Similarly, in a series of antiviral azetidin-2-ones, the introduction of a benzyl (B1604629) group at the nitrogen position instead of a methyl group was found to be crucial for antiviral activity. nih.gov

The selection of the N-substituent is guided by the desire to:

Enhance Potency: By accessing additional binding interactions within the target protein.

Improve Selectivity: By designing substituents that are complementary to the target of interest but not to off-target proteins.

Modulate Physicochemical Properties: By altering lipophilicity, solubility, and metabolic stability to achieve a favorable pharmacokinetic profile.

For example, in a series of azetidine analogues developed as inhibitors of the vesicular monoamine transporter 2 (VMAT2), the N-substituent was a key determinant of activity. nih.gov

| N-Substituent Type | Example | Observed Effect on Activity (in various series) |

|---|---|---|

| Small Alkyl | -CH₃ | Often serves as a baseline; can be optimal for some targets. nih.gov |

| Bulky/Lipophilic | -Benzyl, -Adamantyl | Can significantly increase potency by accessing hydrophobic pockets. nih.govnih.gov |

| Functionalized Chains | -CH₂CH₂COOH | Can introduce charged or polar interactions to improve solubility and binding. |

| Unsubstituted | -H | May be required for specific H-bonding or to mimic a natural substrate. |

Conformational Analysis of Azetidin-3-ol (B1332694) Derivatives and its Relation to Biological Recognition

The four-membered azetidine ring is not planar but exists in a puckered conformation. enamine.net This puckering places the substituents on the ring in distinct spatial orientations (pseudo-axial and pseudo-equatorial), which is critical for how the molecule interacts with its biological target. Conformational analysis—the study of these different spatial arrangements—is therefore essential for understanding SAR and for rational drug design. libretexts.org

Studies on conformationally restricted molecules show that pre-organizing a molecule into its "bioactive conformation" can lead to a significant increase in potency. enamine.net The rigidity of the azetidine scaffold limits the number of possible conformations compared to more flexible acyclic analogues, which is an advantage in drug design. enamine.net

Methods for Conformational Analysis:

Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and predict the most stable puckered state of the azetidine ring.

NMR Spectroscopy: Nuclear Magnetic Resonance can provide information about the geometry of the ring and the relative orientation of its substituents in solution.

X-ray Crystallography: When a crystalline sample is available, X-ray diffraction provides a precise picture of the molecule's solid-state conformation, often revealing key intramolecular interactions.

The lack of flexibility in azetidine derivatives means that even subtle changes in substitution can lead to significant changes in the preferred conformation, which in turn can have a large impact on biological activity. For example, the stereochemistry at C3 is crucial; the (R)- and (S)-enantiomers will present the aryl and hydroxyl groups in different regions of space, often leading to one enantiomer being significantly more active than the other. nih.govnih.gov

Rational Design of Azetidine Analogs for Enhanced Potency and Selectivity

Rational drug design utilizes the insights gained from SAR and conformational studies to create new molecules with improved therapeutic properties. nih.gov The goal is to enhance potency and selectivity for the intended biological target while minimizing off-target effects.

Strategies for Rational Design:

Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), computational docking studies can be used to predict how different azetidine analogs will bind. This allows medicinal chemists to design new substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby increasing potency.

Scaffold Hopping and Bioisosteric Replacement: The azetidine core itself can be considered a rigid scaffold. Designers might replace a more flexible part of a known drug with the 3-aryl-azetidin-3-ol motif to improve its properties. For instance, the azetidine ring can be used as a conformationally constrained analogue of GABA or beta-alanine. nih.gov Bioisosteric replacement, such as using the 2,4,5-trifluorophenyl group in place of other aromatic systems, is a common strategy to enhance metabolic stability and binding affinity. researchgate.net

Optimizing Physicochemical Properties: SAR data can guide the modification of the molecule to improve its drug-like properties. For example, if a lead compound is too lipophilic, polar groups can be added to the N-substituent to increase solubility. If a compound is rapidly metabolized, fluorination or other blocking groups can be introduced at metabolically liable positions.

The systematic approach of building on SAR data allows for the iterative refinement of lead compounds. For example, after establishing the importance of the 3-hydroxyl group and the 2,4,5-trifluorophenyl substituent, a research program might focus on synthesizing a library of compounds with diverse N-substituents to probe for optimal interactions in that region of the binding site, ultimately leading to the identification of a clinical candidate. nih.gov

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action for Azetidine (B1206935) Compounds

Azetidine derivatives exert their biological effects through diverse molecular mechanisms, largely dictated by the nature and position of substituents on the azetidine ring. ontosight.aiontosight.ai The inherent ring strain of the four-membered ring contributes to their chemical reactivity and can facilitate interactions with biological macromolecules. medwinpublishers.comrsc.org One common mechanism involves the azetidine scaffold acting as a rigid framework to present pharmacophoric groups in a precise spatial orientation, enhancing binding affinity to target proteins. enamine.net This conformational rigidity can reduce the entropy loss upon binding, leading to more potent biological activity. enamine.net

For some derivatives, the mechanism involves covalent modification of the target protein. For instance, azetidine-based inhibitors have been shown to form irreversible covalent bonds with key amino acid residues, such as cysteine, within the active site of an enzyme. nih.govresearchgate.net Other mechanisms include acting as bioisosteric replacements for other cyclic structures, modulating physicochemical properties to improve cell permeability, or mimicking the structure of natural ligands to antagonize or agonize receptor functions. researchgate.netnih.gov The specific substitutions on the azetidine ring are crucial in determining whether the compound will act as an enzyme inhibitor, a receptor modulator, or interfere with other cellular processes. ontosight.aiontosight.ai

Identification and Validation of Specific Biological Targets

Azetidine derivatives have been identified as potent inhibitors of several key enzymes implicated in disease.

Signal Transducer and Activator of Transcription 3 (STAT3): Several studies have focused on developing azetidine-based compounds as inhibitors of STAT3, a crucial protein involved in cancer cell proliferation, survival, and invasion. nih.govnih.govacs.org A series of (R)-azetidine-2-carboxamide analogues have shown sub-micromolar inhibitory potencies against STAT3. acs.orgnih.gov These compounds, including H172 and H182, have been found to bind irreversibly to STAT3, selectively inhibiting its activity over other STAT proteins like STAT1 and STAT5. nih.govresearchgate.netnih.gov Mass spectrometry has confirmed that these compounds form covalent bonds with cysteine residues (Cys426 and Cys468) on the STAT3 protein. nih.govresearchgate.net This irreversible binding effectively blocks STAT3's DNA-binding activity and downstream signaling. nih.govaacrjournals.org

| Compound | STAT3 IC₅₀ (μM) | STAT1/STAT5 IC₅₀ (μM) | Cellular EC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|---|

| H172 (9f) | 0.38 - 0.98 | > 15.8 | 1.0 - 1.9 | Irreversible, Covalent | nih.govnih.govaacrjournals.org |

| H182 | 0.38 - 0.98 | > 15.8 | 1.0 - 1.9 | Irreversible, Covalent | nih.govnih.govaacrjournals.org |

| H120 (8e) | 1.75 - 2.07 | > 17 | Not Reported | Irreversible | nih.govaacrjournals.org |

| 5a | 0.55 | > 18 | Not Reported | Direct Binding | acs.org |

| 5o | 0.38 | > 18 | Not Reported | Direct Binding | acs.org |

| 8i | 0.34 | > 18 | Not Reported | Direct Binding | acs.org |

| 7g | Not Reported | Not Reported | 0.9 - 1.9 | Direct Binding (Kᴅ = 880 nM) | acs.org |

| 9k | Not Reported | Not Reported | 0.9 - 1.9 | Direct Binding (Kᴅ = 960 nM) | acs.org |

Monoacylglycerol Lipase (B570770) (MAGL): Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. acs.orgnih.gov Its inhibition is a therapeutic strategy for various neurological conditions. Azetidine carbamates have been developed as highly efficient and potent irreversible inhibitors of MAGL. acs.orgnih.govresearchgate.net The discovery and optimization of these 3-substituted azetidine carbamates were guided by crystal structures of the inhibitors bound to MAGL. acs.orgnih.gov Additionally, a series of azetidine-piperazine di-amides have been identified as potent, selective, and reversible MAGL inhibitors. nih.gov

Free Fatty Acid Receptor 2 (FFA2): FFA2, also known as GPR43, is a G-protein coupled receptor that is activated by short-chain fatty acids and is involved in inflammatory responses. researchgate.net A class of azetidine compounds has been developed as potent FFA2 antagonists. Through optimization of early hits, researchers identified compounds with nanomolar potency on the receptor and excellent pharmacokinetic properties. researchgate.net One such antagonist, GLPG0974, has been tested in clinical safety trials. researchgate.netnih.gov Research has also identified allosteric agonists and positive allosteric modulators (PAMs) for FFA2, such as AZ1729, which demonstrates that ligands can selectively activate specific signaling pathways (Gᵢ-biased) associated with the receptor. nih.gov

Azetidine derivatives have been synthesized and evaluated for their ability to modulate various receptors, particularly those within the central nervous system.

Dopamine (B1211576) Receptors: Dopamine receptors, which are G-protein coupled receptors (GPCRs), are critical targets for treating neurological and psychiatric disorders. frontiersin.org Studies have evaluated azetidine derivatives for their potency as dopaminergic antagonists, with a focus on D2 and D4 receptors. researchgate.net For example, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was identified as a potent D2 antagonist, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was a potent D4 antagonist. researchgate.net Other research has explored azetidine analogs as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of dopamine into synaptic vesicles. nih.govnih.gov Novel cis- and trans-azetidine analogs potently inhibited dopamine uptake with Kᵢ values in the nanomolar range, suggesting their potential for treating substance abuse. nih.govnih.gov

| Compound | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|

| cis-4-methoxy analog (22b) | 24 | nih.gov |

| trans-methylenedioxy analog (15c) | 31 | nih.gov |

| General Analogs (15a-15c, 22a-22c) | ≤ 66 | nih.govnih.gov |

Other G-Protein Coupled Receptors (GPCRs): The azetidine scaffold is a valuable component in the design of ligands for a wide range of GPCRs. acs.org GPCRs exist in multiple conformations, and ligand binding helps to stabilize a specific state. acs.org The rigid structure of the azetidine ring can help in designing ligands with high affinity and selectivity for a particular receptor subtype. enamine.net Beyond dopamine receptors and FFA2, azetidine derivatives have been investigated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters, and as ligands for NMDA receptors, a type of ionotropic glutamate (B1630785) receptor. nih.govnih.gov

Cellular Pathway Modulation Studies by Azetidine Derivatives

The interaction of azetidine derivatives with their biological targets initiates a cascade of downstream effects, leading to the modulation of various cellular pathways. For instance, the inhibition of STAT3 by azetidine compounds in triple-negative breast cancer (TNBC) cells leads to the inhibition of both constitutive and ligand-induced STAT3 signaling. nih.govnih.gov This blockade of the STAT3 pathway results in a loss of viable cancer cells and the induction of apoptosis. nih.govaacrjournals.org These compounds were shown to be selective, having little to no effect on other signaling proteins like JAK2, Src, or EGFR. nih.govnih.gov

In the context of the endocannabinoid system, azetidine-based MAGL inhibitors prevent the breakdown of 2-AG. nih.gov The resulting elevation of 2-AG levels enhances endocannabinoid signaling, which can modulate pathways related to inflammation and neurotransmission. acs.orgnih.gov Similarly, azetidine antagonists of the FFA2 receptor can block acetate-induced neutrophil migration, demonstrating a clear modulation of an inflammatory pathway. researchgate.net The development of Gᵢ-biased FFA2 allosteric agonists shows that azetidine compounds can be designed to selectively engage specific downstream pathways (e.g., Gᵢ-mediated cAMP reduction) while avoiding others (e.g., Gq-mediated calcium mobilization). nih.gov

Phenotypic Screening and Target Deconvolution Methodologies

The discovery of bioactive azetidine compounds often begins with phenotypic screening, where libraries of compounds are tested for their ability to produce a desired effect in a cellular or whole-organism model, without prior knowledge of the specific target. nih.gov An azetidine derivative, BGAz-001, was identified from a whole-cell phenotypic screen against Mycobacterium tuberculosis, showing potent bactericidal activity. nih.gov

Once a hit compound is identified through phenotypic screening, the next critical step is target deconvolution—the process of identifying the molecular target responsible for the observed phenotype. For the antimycobacterial azetidines, target deconvolution studies suggested that their mechanism of action involves the arrest of late-stage mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.gov This process often involves a combination of techniques, including affinity chromatography, proteomic analysis, and genetic methods. In other cases, target identification is more direct. For example, the development of STAT3 inhibitors was based on a rational design approach targeting the known structure of the protein, with subsequent validation through binding assays (e.g., Isothermal Titration Calorimetry) and mass spectrometry to confirm covalent modification. nih.govacs.org

Preclinical Pharmacokinetic and Metabolic Profile Analysis of Azetidin 3 Ol Derivatives

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver fractions are standard practice for predicting in vivo metabolic clearance.

Hepatic Microsomal Clearance Studies

Hepatic microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major contributors to the metabolism of many drugs. The intrinsic clearance (CLint) in hepatic microsomes is a key parameter used to predict the hepatic clearance in vivo.

Research Findings:

Studies on various small molecule drug candidates have established a wide range of metabolic stabilities in hepatic microsomal assays. For instance, the intrinsic clearance of twenty-nine drugs of diverse structures showed values ranging from less than 0.5 mL/min/kg to 189 mL/min/kg when scaled. Generally, compounds are categorized as having low, moderate, or high clearance based on their microsomal stability half-life (t½).

For azetidine (B1206935) derivatives, structural modifications can significantly impact their metabolic stability. The introduction of fluorine atoms, as in the case of the trifluorophenyl group, can influence metabolic stability. Fluorination can block sites of metabolism, thereby increasing the metabolic stability of a compound. However, the position of the fluorine atoms is crucial.

Below is a hypothetical data table illustrating the potential metabolic stability of 3-(2,4,5-Trifluorophenyl)azetidin-3-ol in human liver microsomes compared to other compounds.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

| Verapamil (High Clearance Control) | < 10 | > 150 | High |

| This compound (Hypothetical) | 45 | 35 | Moderate |

| Carbamazepine (Low Clearance Control) | > 60 | < 15 | Low |

This table contains hypothetical data for illustrative purposes.

Cytosolic Enzyme Metabolism Analysis (e.g., Aldehyde Oxidase)

In addition to CYP450 enzymes, cytosolic enzymes such as aldehyde oxidase (AO) can play a significant role in the metabolism of certain xenobiotics, particularly those containing nitrogen heterocyclic rings. nih.gov AO is a molybdoflavoprotein that catalyzes the oxidation of aldehydes and various heteroaromatic rings. nih.gov

Research Findings:

The contribution of AO to drug metabolism has gained increasing attention, as neglecting its role can lead to inaccurate predictions of in vivo clearance. youtube.com For compounds containing nitrogen-containing heterocycles, it is crucial to assess their stability in the presence of cytosolic fractions. The trifluorophenyl moiety may influence the susceptibility of the azetidine ring or adjacent structures to AO-mediated metabolism. The electronic properties of the aromatic ring, as modulated by the fluorine substituents, can affect the rate of oxidation by AO.

A hypothetical comparison of the metabolic stability of this compound in human liver microsomes versus cytosol is presented below.

| In Vitro System | Half-life (t½, min) | Key Enzymes |

| Human Liver Microsomes (HLM) | 45 | Cytochrome P450s |

| Human Liver Cytosol | > 120 | Aldehyde Oxidase, Xanthine Oxidase |

This table contains hypothetical data for illustrative purposes.

In Vitro Permeability and Transport Studies (e.g., Caco-2, PAMPA)

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is a prerequisite for oral absorption. In vitro models like the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict the intestinal permeability of drug candidates.

Research Findings:

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes, expressing many of the transporter proteins found in the human small intestine. The apparent permeability coefficient (Papp) is the most common parameter derived from these assays. Compounds with a Papp (A-B) > 10 x 10⁻⁶ cm/s are generally considered to have high permeability.

The physicochemical properties of a molecule, such as its lipophilicity (logP), polar surface area (PSA), and molecular weight, influence its permeability. Small, moderately lipophilic molecules often exhibit good passive permeability. The azetidin-3-ol (B1332694) core is relatively polar, which could be balanced by the lipophilic trifluorophenyl group to achieve favorable permeability characteristics.

The table below shows hypothetical Caco-2 permeability data for this compound.

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) | Permeability Class |

| Atenolol (Low Permeability) | < 1 | < 1 | ~1 | Low |

| This compound (Hypothetical) | 8.5 | 9.2 | 1.08 | Moderate-High |

| Propranolol (High Permeability) | > 20 | > 20 | ~1 | High |

This table contains hypothetical data for illustrative purposes.

In Vitro Plasma Protein Binding Evaluation

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly affects its distribution, metabolism, and excretion. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for clearance. wikipedia.org

Research Findings:

The fraction of unbound drug in plasma (fu) can be determined using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. The degree of plasma protein binding is influenced by the physicochemical properties of the drug, such as its lipophilicity and charge. Highly lipophilic and acidic compounds tend to exhibit high plasma protein binding.

The presence of the trifluorophenyl group in this compound is expected to increase its lipophilicity and could lead to significant plasma protein binding. The extent of binding will influence the free drug concentration available to exert its pharmacological effect and to be metabolized.

A hypothetical representation of the plasma protein binding of this compound across different species is shown in the following table.

| Species | Percent Bound (%) | Unbound Fraction (fu) |

| Human | 92.5 | 0.075 |

| Rat | 89.0 | 0.110 |

| Dog | 95.2 | 0.048 |

| Mouse | 85.7 | 0.143 |

This table contains hypothetical data for illustrative purposes.

Relationship Between Chemical Structure and Preclinical ADME Properties

The preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are intrinsically linked to its chemical structure. Understanding these structure-ADME relationships (SAR) is crucial for optimizing lead compounds.

Research Findings:

For azetidin-3-ol derivatives, the nature and position of substituents on both the azetidine ring and any appended aromatic systems can dramatically alter their ADME profiles.

Azetidine Ring: The azetidine core itself is a small, polar heterocycle. The 3-hydroxyl group can participate in hydrogen bonding and may be a site for glucuronidation (a phase II metabolic reaction).

Trifluorophenyl Group: The trifluorophenyl substituent has several key effects:

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and plasma protein binding.

Metabolic Stability: Fluorine substitution at potential sites of metabolism on the phenyl ring can block CYP450-mediated oxidation, thereby increasing metabolic stability. The 2,4,5-trifluoro substitution pattern provides significant steric and electronic hindrance to metabolic attack on the aromatic ring.

pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the azetidine nitrogen, which in turn affects solubility, permeability, and interactions with transporters and metabolizing enzymes.

In silico models are often employed to predict ADME properties based on chemical structure. nih.gov These models can help guide the design of new analogs with improved pharmacokinetic profiles. For example, modifying the substitution pattern on the phenyl ring or altering the groups on the azetidine nitrogen can be explored to fine-tune the balance between potency, metabolic stability, and permeability.

Computational Chemistry and Molecular Modeling of 3 2,4,5 Trifluorophenyl Azetidin 3 Ol

Quantum Mechanical Studies for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, which in turn govern its reactivity and interactions. researchgate.netresearchgate.net For 3-(2,4,5-Trifluorophenyl)azetidin-3-ol, methods like Density Functional Theory (DFT) can be used to determine its molecular geometry and electronic structure. researchgate.net

Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for metabolic reactions or intermolecular interactions.

Illustrative Quantum Mechanical Data for this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govresearchgate.net For this compound, docking simulations can be performed against various biological targets to predict its binding affinity and interaction patterns.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy or a docking score. strath.ac.uk The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target protein. ajchem-a.com

Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Asp181, His183, Phe294 |

| Hydrogen Bonds | 2 | Asp181, Tyr123 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. mdpi.commdpi.com While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and explore the conformational changes in both the ligand and the protein upon binding. ajchem-a.comnih.gov

For the this compound-protein complex, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds) to observe the atomic movements. ajchem-a.com Analysis of the simulation trajectory can provide information on the stability of the complex through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. ajchem-a.com These simulations can confirm the stability of key interactions identified in docking studies and provide a more accurate estimation of the binding free energy.

Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Description | Illustrative Value |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD of Ligand | Root-mean-square deviation of the ligand from its initial docked pose. | 1.5 Å |

| RMSF of Protein | Root-mean-square fluctuation of protein residues, highlighting flexible regions. | Varies per residue |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Physicochemical Properties (e.g., pKa, LogP)

The physicochemical properties of a molecule are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.net In silico tools can accurately predict these properties, guiding the early stages of drug development. researchgate.net For this compound, key properties like pKa and the logarithm of the partition coefficient (LogP) can be calculated.

pKa : This value indicates the acidity or basicity of a compound and influences its ionization state at different physiological pH values. The ionization state affects solubility, permeability, and target binding.

LogP : This parameter measures the lipophilicity of a compound. It is a critical factor for cell membrane permeability and is often used to predict oral absorption. mdpi.com

Various computational models are available to predict these and other properties like topological polar surface area (TPSA) and aqueous solubility (LogS). nih.gov

Illustrative Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| pKa (basic) | 8.2 | The azetidine (B1206935) nitrogen is predicted to be basic. |

| LogP | 2.1 | Indicates moderate lipophilicity, suggesting good oral absorption potential. researchgate.net |

| TPSA | 41.5 Ų | Suggests good potential for blood-brain barrier penetration. |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening and De Novo Design of Novel Azetidine Analogs

Building on the computational analysis of this compound, virtual screening and de novo design can be employed to identify or create novel analogs with improved properties.

Virtual Screening : This involves searching large chemical databases for compounds that are structurally similar to the parent molecule or that are predicted to bind to the same biological target based on pharmacophore models or docking simulations. nih.govnih.gov This is a rapid method to identify new lead compounds. nih.gov

De Novo Design : This approach involves computationally building new molecules from scratch or by modifying the existing scaffold of this compound. Algorithms can suggest modifications that are likely to enhance binding affinity or improve pharmacokinetic properties based on the structural information of the target's binding site.

These approaches can accelerate the discovery of new, more potent, and selective azetidine-based compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

Preclinical Efficacy Studies and Therapeutic Research Applications of Azetidine Derivatives

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The azetidine (B1206935) scaffold, particularly in its azetidin-2-one (B1220530) (or β-lactam) form, is a cornerstone of antibiotic history. globalresearchonline.net Beyond this classical role, a diverse range of azetidine derivatives have been synthesized and evaluated for broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties. medwinpublishers.comwisdomlib.orgijbpas.com

Research has demonstrated that structural modifications to the azetidine ring can yield compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. wisdomlib.orgpharmatutor.org Similarly, various azetidinone derivatives have shown moderate to good antifungal activity. medwinpublishers.compharmatutor.org The investigation into antiviral applications is also an active area of research for this class of compounds. nih.gov

Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis)

A significant area of investigation for azetidine derivatives is in the development of new treatments for tuberculosis, a global health emergency exacerbated by the rise of drug-resistant strains. nih.gov A series of azetidine derivatives, termed BGAz, has shown potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb). nih.gov

These compounds operate through a novel mechanism of action by interfering with the biogenesis of the mycobacterial cell envelope, specifically targeting the late stages of mycolic acid biosynthesis. nih.gov This is distinct from the mechanisms of existing cell wall inhibitors. A crucial finding from these preclinical studies is that the BGAz compounds demonstrate no detectable drug resistance, highlighting their potential to address a critical challenge in tuberculosis treatment. nih.gov

| Compound Class | Target Pathogen | Reported Activity | Mechanism of Action | Resistance Profile |

|---|---|---|---|---|

| BGAz Azetidine Derivatives | Mycobacterium tuberculosis (drug-sensitive and MDR strains) | Potent bactericidal activity with MIC99 values <10 μM. nih.gov | Inhibition of late-stage mycolic acid biosynthesis. nih.gov | No detectable drug resistance observed. nih.gov |

Oncology Research (Anticancer Activity)

The azetidine scaffold is present in a variety of compounds investigated for their anticancer properties. medwinpublishers.comresearchgate.net Research has explored multiple mechanisms through which these derivatives can exert antitumor effects, including the induction of apoptosis, inhibition of key signaling pathways, and radiosensitization.

One class of derivatives, dinitroazetidines, has been validated as hypoxia-activated radiation sensitizers. nih.gov The lead compound, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), was found to generate reactive free radicals in tumor cells, leading to the triggering of apoptosis. In preclinical models, ABDNAZ showed greater cytotoxicity than cisplatin (B142131) under hypoxic conditions and enhanced the efficacy of radiation therapy without causing significant systemic toxicity. nih.gov

Another successful strategy involves designing azetidine-based molecules to inhibit specific cancer-promoting proteins. Several studies have focused on developing azetidine amides as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often overactive in cancer. nih.govescholarship.orgacs.org These compounds have been shown to irreversibly bind to STAT3, inhibiting its signaling, which in turn leads to cell death and apoptosis in cancer cells, particularly in models of triple-negative breast cancer. nih.govescholarship.org

| Compound | Target | In Vitro Activity (IC50) | Cancer Model | Reported Effects |

|---|---|---|---|---|

| H172 / H182 | STAT3 | 0.38 - 0.98 μM nih.govescholarship.org | Triple-Negative Breast Cancer (TNBC) | Inhibited STAT3 signaling, induced loss of viable cells and tumor cell death. nih.govescholarship.org |

| Azetidine Amide 7g | STAT3 | EC50 ~1.9 μM (cell viability) acs.org | Human Breast Cancer (MDA-MB-231) | Inhibited cell viability, colony survival, and induced apoptosis. acs.org |

| Azetidine Amide 9k | STAT3 | EC50 ~0.9 μM (cell viability) acs.org | Human Breast Cancer (MDA-MB-468) | Inhibited cell viability, colony survival, and induced apoptosis. acs.org |

Central Nervous System (CNS) Disorders Research

Azetidine derivatives are actively being investigated for their potential in treating a variety of CNS disorders due to their ability to cross the blood-brain barrier and interact with neurological targets. nih.govsemanticscholar.org

Antidepressant and Antischizophrenic Potential

The azetidine scaffold is recognized for its potential in the development of drugs for psychiatric disorders. nih.gov Some 3-phenoxy-azetidine derivatives have been designed as modulators of monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine, and serotonin. google.com Since the reuptake of these neurotransmitters is a key mechanism for many antidepressant and antipsychotic medications, such compounds are of significant interest in this field. Furthermore, azetidine derivatives have been evaluated as inhibitors of the GABA-uptake transporter (GAT-1), a target relevant to mood and anxiety disorders. nih.gov

Neuroprotective Investigations

There is compelling preclinical evidence for the neuroprotective effects of azetidine derivatives in models of both acute and chronic neurodegenerative diseases. semanticscholar.orgnih.gov

One derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has demonstrated significant neuroprotective properties in multiple models. In a cellular model of Parkinson's disease, it protected SH-SY5Y neuroblastoma cells from MPP+-induced cytotoxicity by regulating oxidative stress and mitigating mitochondrial dysfunction. nih.gov The same compound was also shown to protect against brain damage in a mouse model of ischemic stroke by inhibiting apoptosis, reducing inflammation, and ameliorating oxidative stress. nih.gov

In other research, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was evaluated for neuroprotective activity in cellular models related to Parkinson's and Alzheimer's disease. One of the lead compounds showed a high degree of neuroprotection against both salsolinol- and glutamate-induced neurodegeneration, with its mechanism linked to a reduction in oxidative stress and caspase-3/7 activity. semanticscholar.orgnih.gov

Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory potential of azetidine derivatives is an emerging area of research, with studies pointing to their ability to modulate key pathways in the immune response. nih.govresearchgate.net

The azetidine derivative KHG26792 has been studied for its effects on microglia, the primary immune cells of the central nervous system. In models of neuroinflammation, KHG26792 attenuated the production of key inflammatory mediators, including TNF-α, IL-6, IL-1β, and nitric oxide. nih.gov Its mechanism involves inhibiting the P2X7 receptor, which in turn blocks the activation of NFAT and MAPK signaling pathways that drive inflammation. nih.gov

Other studies have explored different azetidine structures. A series of azetidin-2-one derivatives of ferulic acid demonstrated significant in vivo anti-inflammatory effects in both acute (carrageenan-induced) and chronic rat models of inflammation. researchgate.net In the field of autoimmune disease, novel azetidine derivatives have been designed as β-arrestin biased agonists for the sphingosine-1-phosphate-1 (S1P1) receptor, a target for treating multiple sclerosis. In preclinical models, a lead compound demonstrated effective immunomodulatory activity by reducing peripheral lymphocyte counts, thereby improving clinical outcomes. acs.org

Based on a thorough review of publicly available scientific literature, there is currently no specific information regarding preclinical efficacy studies or therapeutic research applications of the chemical compound 3-(2,4,5-Trifluorophenyl)azetidin-3-ol for antimalarial, antiobesity, or antidiabetic purposes.

Furthermore, no data from preclinical efficacy assessments of this specific compound in in vivo animal models for these or other therapeutic areas could be located.

Therefore, it is not possible to provide the detailed article as requested within the strict constraints of focusing solely on "this compound" for the specified topics. Research on azetidine derivatives as a chemical class is ongoing in various therapeutic fields, but the findings are specific to the particular analogues studied and cannot be extrapolated to This compound without direct evidence.

Future Perspectives and Research Challenges in Azetidinol Chemistry

Addressing Synthetic Hurdles for Complex Azetidinols

The synthesis of azetidines is inherently challenging due to the significant ring strain in the four-membered ring system. medwinpublishers.comrsc.org This instability makes the construction of complex and densely functionalized azetidinols a significant hurdle for synthetic chemists. Traditional methods for forming the azetidine (B1206935) ring, such as cycloaddition and cyclization reactions, can be difficult and sometimes result in low yields. medwinpublishers.com

Future research will likely focus on developing more robust and efficient synthetic methodologies. Some promising areas include:

Strain-Release Reactions: The use of strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), has shown potential for synthesizing substituted azetidines through polar strain-release reactions. nih.gov This approach could be further explored to create a wider variety of complex azetidinols.

Catalytic Methods: The development of novel catalytic systems, for instance, gold-catalyzed intermolecular oxidation of alkynes, presents a flexible route to azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.gov Further refinement of such catalytic processes could improve stereoselectivity and functional group tolerance.

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms could help to overcome some of the challenges associated with the handling of unstable intermediates and reagents, allowing for more controlled reaction conditions and potentially higher yields of complex azetidinols.

A summary of synthetic challenges and potential solutions is presented in Table 1.

Table 1: Synthetic Hurdles and Future Solutions in Azetidinol Chemistry

| Synthetic Hurdle | Potential Future Solution |

|---|---|

| Inherent Ring Strain | Development of novel strain-release strategies |

| Low Yields in Cyclization | Advanced catalytic systems with higher efficiency |

| Limited Stereocontrol | Asymmetric catalysis and use of chiral auxiliaries |

Strategies for Further Lead Optimization and Diversification of Azetidine Series

The azetidine scaffold has proven to be a valuable starting point for the development of lead-like libraries for drug discovery. nih.govacs.org The rigid, three-dimensional nature of the azetidine ring provides a unique vector for substituent placement, allowing for fine-tuning of pharmacological properties.

Strategies for lead optimization and diversification include:

Scaffold Decoration: A core azetidine structure can be functionalized at multiple positions to create a diverse library of analogues. nih.govresearchgate.net This allows for a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR). For example, a series of (R)-azetidine-2-carboxamide analogues were developed as potent STAT3 inhibitors with sub-micromolar potencies. nih.govacs.org

Bioisosteric Replacement: The azetidine ring itself can be used as a bioisostere for other cyclic structures, such as piperidines, to improve metabolic stability or other pharmacokinetic properties. researchgate.net

Fragment-Based Drug Design (FBDD): Small molecular fragments containing the azetidine motif can be screened for binding to a biological target. Hits from this screen can then be grown or linked to generate more potent lead compounds.

Table 2 highlights key lead optimization strategies for azetidine-based compounds.

Table 2: Lead Optimization Strategies for Azetidine Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Scaffold Hopping | Replacing a known core with an azetidine ring to improve properties | Replacing piperidine (B6355638) with azetidine to enhance metabolic stability researchgate.net |

| Substituent Modification | Varying substituents on the azetidine ring to modulate activity and selectivity | Development of potent STAT3 inhibitors through modification of an azetidine-2-carboxamide (B111606) scaffold nih.govacs.org |

Integration of Advanced Research Technologies (e.g., AI/Machine Learning in Drug Design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery, and the design of azetidine-based therapeutics is no exception. astrazeneca.comspringernature.comresearchgate.net These computational tools can be applied to:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel azetidine derivatives. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new azetidine-based molecules with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify novel and potent drug candidates.

Synthesis Planning: AI tools can also assist in planning the synthesis of complex azetidinols by predicting reaction outcomes and suggesting optimal reaction conditions.

The synergy between AI and traditional medicinal chemistry holds immense promise for accelerating the discovery and development of new azetidine-based drugs.

Exploration of Novel Biological Targets and Uncharted Therapeutic Space for Azetidine Derivatives

Azetidine derivatives have already demonstrated a wide range of biological activities, including acting as anticancer agents, dopamine (B1211576) antagonists, and GABA uptake inhibitors. nih.govacs.orgnih.govresearchgate.net However, there is still a vast therapeutic space that remains to be explored with this versatile scaffold.

Future research directions may include:

Targeting Protein-Protein Interactions (PPIs): The well-defined three-dimensional structure of the azetidine ring makes it an ideal scaffold for designing molecules that can disrupt PPIs, which are often challenging to target with traditional small molecules.

Central Nervous System (CNS) Disorders: The physicochemical properties of some azetidine derivatives make them well-suited for targeting the CNS. nih.govacs.org Further exploration in this area could lead to new treatments for neurodegenerative diseases and psychiatric disorders.

Anti-Infective Agents: The azetidine motif is a key component of some β-lactam antibiotics. nih.gov There is potential to develop novel azetidine-based anti-infective agents that can overcome existing resistance mechanisms.

The continued exploration of the biological activities of novel azetidine derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

Q & A

Advanced Research Question

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs, leveraging fluorine’s role in hydrophobic interactions.

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data from fluorinated azetidinones ( reports anticancer activity for similar compounds).

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What are the key challenges in analyzing contradictory biological activity data for fluorinated azetidine derivatives?

Advanced Research Question

Contradictions may arise from:

- Purity variability : Impurities (e.g., unreacted fluorophenyl precursors) skew bioassay results. Validate via orthogonal methods (e.g., HRMS, elemental analysis).

- Assay conditions : Fluorinated compounds may exhibit pH-dependent solubility ( notes hygroscopic risks). Use standardized buffers (e.g., PBS at pH 7.4).

- Metabolic interference : Fluorine can alter cytochrome P450 interactions. Perform hepatocyte stability assays to confirm metabolic pathways .

How do steric and electronic effects of the trifluorophenyl group impact nucleophilic reactions at the azetidine nitrogen?

Advanced Research Question

- Steric hindrance : The 2,4,5-trifluorophenyl group may restrict access to the azetidine nitrogen, favoring reactions at less hindered sites.

- Electronic effects : Fluorine’s electronegativity reduces electron density at the nitrogen, slowing nucleophilic substitution. Kinetic studies (e.g., monitoring reaction rates via ¹⁹F NMR) quantify these effects.

- Protecting groups : Use Boc or Fmoc groups to temporarily shield the nitrogen during multi-step syntheses .

What analytical techniques resolve structural ambiguities in fluorinated azetidin-3-ol derivatives?

Basic Research Question

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., used crystallography for azetidinone derivatives).

- 2D NMR (COSY, NOESY) : Resolves coupling between fluorine and adjacent protons.

- Mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns from fluorine (¹⁹F) .

How can reaction yields for this compound synthesis be optimized?

Advanced Research Question

- Catalyst screening : Evaluate palladium, nickel, or organocatalysts ( used a catalyst for condensation).

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates ( used THF for related esters).

- Temperature control : Low temperatures (−78°C) minimize side reactions in sensitive fluorinated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.